molecular formula C16H17N5 B5812315 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine CAS No. 958133-27-2

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine

Cat. No. B5812315
CAS RN: 958133-27-2
M. Wt: 279.34 g/mol
InChI Key: BHZSBCUZFOQWIG-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine, also known as Compound A, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit promising biological activity, making it a focus of interest for researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine A is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in the development and progression of cancer and other diseases. Studies have shown that 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine A can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine A has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, this compound has been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine A for lab experiments is its potent biological activity, which makes it a useful tool for investigating the mechanisms of disease and potential therapeutic interventions. However, one limitation of this compound is its low solubility in aqueous solutions, which may pose challenges for certain experimental protocols.

Future Directions

There are several potential future directions for research on 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine A, including:
1. Investigation of the molecular mechanisms underlying its anticancer activity
2. Development of more efficient synthesis methods for this compound
3. Evaluation of its potential as a therapeutic agent for other diseases, such as inflammatory and infectious diseases
4. Investigation of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles
5. Exploration of its potential as a chemopreventive agent for cancer
In summary, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine A is a synthetic compound that has shown promising biological activity and potential as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanisms of action and potential applications in the field of medicine.

Synthesis Methods

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine A involves a multistep process that includes the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloro-4-methylpyrimidine, followed by the reaction of the resulting intermediate with aniline. The final product is obtained through purification and isolation steps.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine A has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Several studies have shown that this compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine A has been shown to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-11-9-12(2)21(20-11)16-10-15(17-13(3)18-16)19-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZSBCUZFOQWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501161262
Record name 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine

CAS RN

958133-27-2
Record name 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958133-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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